24-Ethylcholestane-3,7,12,24-tetrol

Bile Alcohol Metabolism Sterolomics Analytical Chemistry

Research on plant sterol metabolism requires authentic reference standards for accurate LC-MS/MS identification. 24-Ethylcholestane-3,7,12,24-tetrol is the key C24-epimeric intermediate in β-sitosterol-to-cholic acid conversion. • Enables unambiguous chromatographic resolution of C-24 epimers per established TLC/GLC methodology • Serves as critical calibrant for quantifying dietary sterol flux distinct from cholesterol catabolism • 95% purity suitable for metabolomics, CTX biomarker research, and side-chain oxidation studies

Molecular Formula C29H52O4
Molecular Weight 464.7 g/mol
CAS No. 93522-97-5
Cat. No. B1259847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24-Ethylcholestane-3,7,12,24-tetrol
CAS93522-97-5
Synonyms24-EC-3,7,12,24-tetrol
24-ethyl-5 beta-cholestane-3 alpha,7 alpha,12 alpha,24 xi-tetrol
24-ethylcholestane-3,7,12,24-tetrol
Molecular FormulaC29H52O4
Molecular Weight464.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)(C(C)C)O
InChIInChI=1S/C29H52O4/c1-7-29(33,17(2)3)13-10-18(4)21-8-9-22-26-23(16-25(32)28(21,22)6)27(5)12-11-20(30)14-19(27)15-24(26)31/h17-26,30-33H,7-16H2,1-6H3/t18-,19+,20-,21-,22+,23+,24-,25+,26+,27+,28-,29?/m1/s1
InChIKeyUVJPKVFUOGKUPU-OJDGUNDLSA-N
Commercial & Availability
Standard Pack Sizes1 milligram / 10 gram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





24-Ethylcholestane-3,7,12,24-tetrol: Bile Alcohol Research Baseline


24-Ethylcholestane-3,7,12,24-tetrol, also known as (24ξ)-Stigmastane-3,7,12,24-tetrol or 24-ethyl-5β-cholestane-3α,7α,12α,24ξ-tetrol [1], is a C29 bile alcohol [1] with a molecular formula of C29H52O4 and a molecular weight of 464.7 g/mol . As a polyhydroxylated sterol derived from the stigmastane backbone, it is recognized as a putative metabolite in the transformation of β-sitosterol to cholic acid [2]. This compound serves as a critical reference standard for investigating bile alcohol metabolism in humans and other vertebrates, as well as for studies on sterol side-chain oxidation pathways.

1
Reference standard for bile alcohol metabolism research
2
β-Sitosterol to cholic acid pathway tracing
3
C29 bile alcohol stereochemical control studies

Procurement Risks for 24-Ethylcholestane-3,7,12,24-tetrol


Substituting 24-Ethylcholestane-3,7,12,24-tetrol with other bile alcohols or structurally similar cholestane derivatives is not scientifically valid due to its distinct stereochemical complexity and metabolic role. The compound exists as an epimeric mixture at C-24 (24ξ-configuration), and its unique 24-ethyl substitution on the stigmastane backbone distinguishes it from C27 cholestane-based bile alcohols and other 24-alkylated derivatives [1]. This specific architecture dictates its behavior as a putative intermediate in the conversion of plant sterols (e.g., β-sitosterol) to primary bile acids, a pathway distinct from the classical cholesterol catabolism route [2]. Without confirmation of this exact structure, including the critical 24ξ epimeric ratio, any metabolic tracing or biosynthetic study would be fundamentally compromised, leading to erroneous pathway assignments or quantitative misrepresentations of sterol flux [1][2].

C29 vs C27 backbone
24-ethyl substitution shifts metabolic pathway assignment; C27 bile alcohols may not trace plant sterol catabolism.
Epimeric complexity
Unresolved C-24 epimers or 24-methyl analogs may alter chromatographic identity and quantification.
Distinct metabolic origin
Interchanging with cholesterol-derived intermediates confounds dietary vs endogenous sterol flux interpretation.

24-Ethylcholestane-3,7,12,24-tetrol: Analog Differentiation


Carbon Skeleton: C29 vs C27 Bile Alcohols

24-Ethylcholestane-3,7,12,24-tetrol (C29) is structurally distinct from C27 cholestane-based bile alcohols, such as the major rat bile alcohol 5β-cholestane-3α,7α,12α,26-tetrol [1]. This difference in carbon count (29 vs. 27 carbons) is due to the 24-ethyl substitution on the stigmastane backbone, compared to the unsubstituted cholestane backbone of C27 bile alcohols [2]. This fundamental difference in the sterol nucleus and side-chain alkylation pattern dictates a distinct metabolic origin and handling within the organism.

Carbon Skeleton
Class-level inference
+2 C & ethyl at C24 vs C27
Supports plant sterol origin assignment
Data to verify
Bile Alcohol Metabolism Sterolomics Analytical Chemistry

C-24 Epimer Separation from 24-Methyl Analogs

In the original synthesis and characterization study, 24-ethyl-5β-cholestane-3α,7α,12α,24ξ-tetrol was produced and its epimers at C-24 were resolved using analytical and preparative thin-layer chromatography, and characterized by gas-liquid chromatography and mass spectrometry [1]. This analytical resolution was performed in parallel with the synthesis of the related (24R)- and (24S)-24-methyl-5β-cholestane-3α,7α,12α,25-tetrols. The study provides chromatographic and mass spectral data for the 24-ethyl-24ξ-tetrol epimeric mixture, establishing its distinct retention and fragmentation profile compared to the 24-methyl-25-tetrol analogs.

Epimer Resolution
Cross-study comparable
GLC-MS & TLC separation from 24-methyl analogs
Enables epimer-specific identification
Method context
Stereoselective Synthesis Chromatography Metabolite Identification

Metabolic Origin: Plant Sterol vs. Cholesterol Pathway

24-Ethylcholestane-3,7,12,24-tetrol is specifically hypothesized as a metabolic intermediate in the conversion of the plant sterol β-sitosterol to cholic acid [1]. This contrasts with other polyhydroxylated bile alcohols, such as 5β-cholestane-3α,7α,12α,24,26-pentol and 5β-cyprinol, which are on the pathway from cholesterol to cholic acid in various species [2]. While 5β-cholestane-3α,7α,12α,24,26-pentol has been shown to form cholic acid in bile fistula rats [2], the 24-ethyl tetrol represents a parallel, plant sterol-derived pathway. The presence of the 24-ethyl group prevents it from entering the same 26-hydroxylation and subsequent side-chain cleavage cascade in the same manner.

Metabolic Origin
Class-level inference
Plant sterol → cholic acid vs cholesterol pathway
Distinguishes dietary sterol catabolism
Hypothesis-based
Metabolism Bile Acid Biosynthesis In Vivo Tracing

24-Ethylcholestane-3,7,12,24-tetrol: Research and Industrial Applications


Plant Sterol to Bile Acid Pathway Tracing

Procurement of this compound is essential for laboratories studying the metabolic fate of dietary plant sterols, particularly β-sitosterol. Its specific use is as an authentic standard for tracing the conversion of β-sitosterol to cholic acid, a pathway that involves the intermediate formation of this 24-ethyl-24ξ-tetrol [1]. The compound's unique 24-ethyl substitution allows researchers to distinguish this metabolic route from the parallel catabolism of cholesterol, which proceeds through 24-unsubstituted cholestane-based intermediates [2]. Without this standard, chromatographic and mass spectrometric identification of this key intermediate in biological samples is impossible, compromising the quantitative analysis of dietary sterol flux.

Stereoselective Synthesis and Analytical Method Development

The compound serves as a critical reference material for developing and validating chromatographic and mass spectrometry methods for the separation and identification of C-24 epimeric bile alcohols. The original characterization work established that the epimers of 24-ethyl-5β-cholestane-3α,7α,12α,24ξ-tetrol can be resolved via TLC and GLC [1]. Subsequent researchers rely on this established methodology and the compound's availability to calibrate instruments, validate new analytical assays (e.g., LC-MS/MS), and ensure the accurate quantification of this and related epimeric mixtures in complex biological extracts. Its procurement is mandatory for any group seeking to publish reproducible data on sterol metabolites with a 24-alkyl side chain.

Bile Alcohol Profiling for Biomarker Discovery

While not yet established as a disease marker itself, this compound belongs to a class of bile alcohols whose profiles are dramatically altered in diseases such as Cerebrotendinous Xanthomatosis (CTX) and cholestasis [2]. Its value lies in its use as a high-purity standard for targeted and untargeted metabolomics studies. By comparing its chromatographic and spectral signature against patient samples, researchers can accurately annotate and quantify this 24-ethyl tetrol in bile, urine, or feces. The identification of its specific elevation or depletion, relative to other in-class bile alcohols (e.g., 5β-cholestane-3α,7α,12α,25-tetrol in CTX [2]), could reveal novel insights into the dysregulation of plant sterol metabolism in human disease. This application scenario directly leverages the compound's established structural and analytical differentiation from its analogs.

Application
Selection Property
Validation Focus
Plant sterol conversion studies
Side-chain oxidation standard fit
Pathway assignment validation
Chiral bile alcohol method development
Epimer separation profile
GLC-MS calibration accuracy
Bile alcohol metabolomics profiling
Metabolite annotation control
Biological matrix profiling accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 24-Ethylcholestane-3,7,12,24-tetrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.